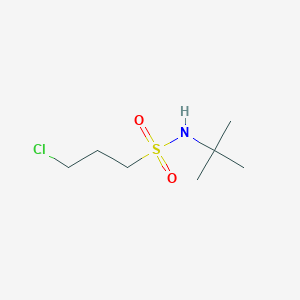

N-tert-butyl-3-chloropropane-1-sulfonamide

Übersicht

Beschreibung

N-tert-butyl-3-chloropropane-1-sulfonamide is an organic compound with the molecular formula C7H16ClNO2S. It is a sulfonamide derivative characterized by the presence of a tert-butyl group, a chloropropane moiety, and a sulfonamide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-tert-butyl-3-chloropropane-1-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of tert-butylamine with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-3-chloropropane-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the chloropropane moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are employed. The reactions are often conducted in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. The reactions are performed under anhydrous conditions to prevent side reactions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted sulfonamides, where the chlorine atom is replaced by the nucleophile.

Oxidation: The major products include sulfonic acids or sulfonyl chlorides, depending on the oxidizing agent and conditions.

Reduction: The major products are amines or alcohols, resulting from the reduction of the sulfonamide or chloropropane moiety.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-3-chloropropane-1-sulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which can mimic biological substrates.

Medicine: It serves as a precursor in the development of sulfonamide-based drugs, which are known for their antibacterial and antifungal properties.

Industry: The compound is utilized in the production of specialty chemicals, including surfactants, dyes, and polymers.

Wirkmechanismus

The mechanism of action of N-tert-butyl-3-chloropropane-1-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. The sulfonamide moiety can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chloropropane group may also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its biological effects.

Vergleich Mit ähnlichen Verbindungen

N-tert-butyl-3-chloropropane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

N-tert-butyl-2-chloroethane-1-sulfonamide: Similar structure but with a shorter carbon chain, leading to different reactivity and biological activity.

N-tert-butyl-4-chlorobutane-1-sulfonamide: Longer carbon chain, which may affect its solubility and interaction with biological targets.

N-tert-butyl-3-bromopropane-1-sulfonamide: Bromine instead of chlorine, resulting in different reactivity in nucleophilic substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

N-tert-butyl-3-chloropropane-1-sulfonamide, with the molecular formula C₇H₁₆ClNO₂S, is a sulfonamide compound recognized for its significant biological activity, particularly in the field of pharmacology. This compound features a tert-butyl group linked to a sulfonamide moiety and a chloropropane chain, contributing to its unique chemical properties and biological functions. The compound's density is approximately 1.2 g/cm³, and it has a boiling point around 293.7 °C, indicating its stability under various conditions .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClNO₂S |

| Molar Mass | 213.73 g/mol |

| Density | 1.153 g/cm³ |

| Melting Point | 70-72 °C |

| Boiling Point | 293.7 °C |

| pKa | 11.45 |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity , primarily attributed to its structural similarity to other sulfonamides, which are known for their ability to inhibit bacterial growth. The mechanism of action is largely linked to the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts the production of folate, which is crucial for nucleic acid synthesis, thereby exerting an antibacterial effect.

Synergistic Effects

Research indicates that this compound may exhibit synergistic effects when used in combination with other antimicrobial agents. Such combinations can enhance therapeutic efficacy against resistant bacterial strains, making this compound a potential candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound across various cell lines. These studies typically involve testing at concentrations significantly higher than those required for antimicrobial activity to determine any adverse effects on cell viability. Results indicate that most compounds tested do not exhibit significant cytotoxicity at these concentrations, suggesting a favorable safety profile .

Study on Inhibitory Potency

One relevant study explored the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. The findings highlighted that modifications in the sulfonamide structure could lead to varying degrees of potency against specific bacterial strains. For instance, derivatives with certain substituents demonstrated enhanced inhibitory effects on bacterial growth compared to others .

In Vivo Efficacy

Additional research involved animal models to evaluate the in vivo efficacy of this compound against infections caused by resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential as an effective therapeutic agent .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the preparation of N-tert-butyl-3-chloropropane-1-sulfonamide?

The synthesis typically involves multi-step reactions with careful optimization of catalysts and conditions. For example, palladium-catalyzed coupling reactions using Pd₂(dba)₃ and tBu-XPhos as ligands under inert atmospheres (argon) have been reported. A representative protocol includes reacting tert-butanesulfinamide with aryl halides in toluene/water mixtures at elevated temperatures (e.g., 90°C), followed by purification via silica gel chromatography (petroleum ether/ethyl acetate eluent) . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time.

Q. Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 1.33 ppm for tert-butyl protons, δ 56.3 ppm for sulfonamide carbons) confirm structural integrity and purity .

- Infrared Spectroscopy (IR) : Peaks at ~3452 cm⁻¹ (N–H stretch) and 1053 cm⁻¹ (S=O asymmetric stretch) validate functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M–H]⁻) at m/z 235.10 align with the compound’s molecular weight .

- X-ray Crystallography : Reveals bond lengths (e.g., N–C(aryl) = 1.403 Å) and hydrogen-bonding networks in the crystal lattice .

Q. Advanced: How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?

Yield optimization involves systematic screening of:

- Catalysts : Pd₂(dba)₃ vs. alternative palladium sources (e.g., Pd(OAc)₂).

- Ligands : tBu-XPhos enhances coupling efficiency compared to bulkier ligands.

- Solvent Systems : Polar aprotic solvents (e.g., THF) may improve solubility, while mixed solvents (toluene/water) facilitate biphasic reactions .

- Temperature Gradients : Elevated temperatures (80–90°C) accelerate kinetics but risk decomposition. Pilot studies using Design of Experiments (DoE) frameworks are recommended to balance these factors .

Q. Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for sulfonamide derivatives?

Discrepancies in NMR shifts often arise from solvent effects, pH, or impurities. Mitigation strategies include:

- Standardization : Use deuterated solvents (CDCl₃) and internal standards (TMS) for calibration .

- 2D NMR Techniques : HSQC and HMBC correlations can resolve overlapping signals.

- Cross-Validation : Compare data with computational models (DFT calculations) or literature references for analogous sulfonamides . Contradictions may also indicate stereochemical or conformational differences requiring crystallographic validation .

Q. Advanced: What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

The chlorine atom at the 3-position is highly electrophilic, making it susceptible to SN2 reactions. Studies suggest that steric hindrance from the tert-butyl group slows kinetics but enhances regioselectivity. For example, in reactions with amines, the sulfonamide acts as a leaving group, with transition states stabilized by hydrogen bonding to the sulfonyl oxygen . Kinetic isotope effects (KIEs) and Hammett plots can further elucidate electronic and steric contributions .

Q. Basic: What purity assessment protocols are recommended for this compound?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 45.75%, H: 7.30%, N: 5.94%) .

- Melting Point : Sharp melting points (e.g., 109–112°C) indicate high crystallinity and purity .

Q. Advanced: How does the tert-butyl group influence the compound’s stability and solubility in aqueous/organic matrices?

The tert-butyl moiety enhances lipophilicity (logP ~2.8), reducing aqueous solubility but improving membrane permeability. Stability studies in DMSO/water mixtures show negligible degradation at pH 7.4 (24 hours), whereas acidic conditions (pH <3) hydrolyze the sulfonamide bond. Computational solubility parameters (Hansen solubility spheres) guide solvent selection for formulation .

Q. Advanced: What role does this compound play in chiral auxiliary applications?

The sulfonamide’s rigid tert-butyl group induces stereoselectivity in asymmetric syntheses. For instance, it facilitates diastereomeric resolution in Pd-catalyzed cross-couplings, achieving enantiomeric excess (ee) >90% in some cases. X-ray data show that hydrogen bonding between the sulfonyl oxygen and substrates directs spatial arrangement .

Q. Basic: What safety precautions are critical when handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential HCl release during decomposition .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis .

Q. Advanced: How can researchers leverage this sulfonamide in drug discovery pipelines?

Its electrophilic chlorine and sulfonamide group make it a versatile intermediate for:

- Protease Inhibitors : Covalent binding to active-site thiols.

- Anticancer Agents : Alkylating DNA or protein targets.

- PET Tracers : Radiolabeling with ¹¹C for imaging studies .

Eigenschaften

IUPAC Name |

N-tert-butyl-3-chloropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGDRXRIVPMUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470811 | |

| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63132-85-4 | |

| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.